molecular formula C9H12O2 B083242 3,4,6-Trimethylbenzene-1,2-diol CAS No. 13757-17-0

3,4,6-Trimethylbenzene-1,2-diol

Cat. No.: B083242
CAS No.: 13757-17-0
M. Wt: 152.19 g/mol
InChI Key: NZEZVJPYSAXNTR-UHFFFAOYSA-N
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Description

3,4,6-Trimethylbenzene-1,2-diol is a catechol derivative of interest in advanced biomedical research for its potential role in modulating cellular oxidative stress. Compounds within this class are investigated for their ability to influence the mitochondrial electron transport chain, thereby helping to restore normal redox states within cells . This mechanism is central to exploring new therapeutic strategies for a range of conditions linked to impaired energy processing and reactive oxygen species, including mitochondrial disorders and neurodegenerative diseases . Research into such catechol structures provides a valuable pathway for developing treatments that target the root causes of cellular damage from oxidative stress, offering significant potential for scientific discovery. This product is intended for research purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13757-17-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3,4,6-trimethylbenzene-1,2-diol

InChI

InChI=1S/C9H12O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4,10-11H,1-3H3

InChI Key

NZEZVJPYSAXNTR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1C)O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3,4,6 Trimethylbenzene 1,2 Diol

Strategies for the De Novo Synthesis of Substituted Benzene-1,2-diols

The synthesis of substituted benzene-1,2-diols, or catechols, is a significant area of research due to their roles as intermediates in the formation of various valuable compounds. nih.govmorressier.comgoogle.com

Approaches Involving Directed Aromatic Dihydroxylation

Directed aromatic dihydroxylation represents a key strategy for the synthesis of catechols. This can be achieved through biocatalytic methods or chemical synthesis.

Biocatalytic Dihydroxylation: Enzymes, such as dioxygenases and monooxygenases found in various microorganisms, can catalyze the selective hydroxylation of aromatic compounds. nih.govresearchgate.net For instance, toluene (B28343) dioxygenase-catalyzed cis-dihydroxylation of monosubstituted benzenes yields enantiopure cis-dihydro-1,2-diol metabolites. researchgate.net These enzymatic reactions offer an elegant and efficient pathway for introducing hydroxyl groups onto an aromatic ring. nih.govresearchgate.net Specifically, toluene-o-xylene monooxygenase (ToMO) from Pseudomonas sp. OX1 can hydroxylate a wide range of aromatic compounds to produce mono- and dihydroxylated derivatives. researchgate.net

Chemical Dihydroxylation: Chemical methods for aromatic hydroxylation often involve powerful oxidizing agents. One such method utilizes hydrogen peroxide in the presence of a strong acid catalyst like trifluoromethanesulfonic acid to hydroxylate aromatic hydrocarbons. google.com Advanced oxidation technologies, including aqueous TiO2 photocatalysis and the Fenton reaction, can also be employed for the hydroxylation of aromatic pollutants. chemistryviews.org

Interactive Table: Comparison of Dihydroxylation Methods

MethodReagents/CatalystsKey Features
Biocatalytic Dioxygenases, Monooxygenases (e.g., Toluene Dioxygenase)High selectivity, produces enantiopure products. nih.govresearchgate.net
Chemical H₂O₂, Trifluoromethanesulfonic acidUtilizes strong oxidizing agents and acid catalysts. google.com
Advanced Oxidation TiO₂ photocatalysis, Fenton reactionEffective for degradation of aromatic pollutants. chemistryviews.org

Construction of Trimethylated Catechol Scaffolds

The construction of trimethylated catechol scaffolds can be approached through several synthetic routes, often starting from readily available trimethylbenzene isomers. 1,2,4-Trimethylbenzene (B165218) (pseudocumene) is a major component of the C9 aromatic hydrocarbon fraction from petroleum distillation and serves as a key precursor. wikipedia.orgepa.gov

One potential synthetic pathway involves the oxidation of 1,2,4-trimethylbenzene. The OH-initiated oxidation of trimethylbenzenes can lead to the formation of various oxygenated products. copernicus.org While the direct synthesis of 3,4,6-trimethylbenzene-1,2-diol from 1,2,4-trimethylbenzene is not explicitly detailed in the provided results, the general principles of aromatic oxidation suggest this as a plausible route.

Another strategy involves the functionalization of other trimethyl-substituted phenols. For example, the oxidation of 2,3,6-trimethylphenol (B1330405) can be selectively controlled to yield 2,3,5-trimethyl-1,4-benzoquinone. researchgate.net Subsequent reduction of such a quinone could potentially yield the desired diol.

Functional Group Interconversions and Derivatization Reactions

Once the this compound scaffold is obtained, it can undergo various chemical transformations.

Oxidation Pathways and Quinone Formation

Catechols, including this compound, are readily oxidized to form ortho-quinones. nih.gov This oxidation can be facilitated by a variety of enzymatic and chemical oxidants. nih.gov Quinones are highly reactive molecules that can act as Michael acceptors and are redox-active, participating in redox cycling that can lead to the formation of reactive oxygen species (ROS). nih.gov The formation of quinones is a significant metabolic pathway for many catechol-containing compounds. nih.gov

Interactive Table: Oxidation of Catechols

ReactantProductKey Features of Reaction
Catecholo-QuinoneReadily occurs with various oxidants. nih.gov
QuinoneReactive Oxygen Species (ROS)Occurs through redox cycling. nih.gov

Reduction Chemistry of the Catechol Moiety

The catechol moiety can undergo reduction, although this is less common than oxidation. The reverse reaction of quinone formation, the two-electron reduction of a quinone, yields the corresponding hydroquinone (B1673460) or catechol. nih.gov This reduction can be catalyzed by enzymes such as NQO1. nih.gov Catalytic hydrogenation can also be employed to reduce the aromatic ring of substituted benzene-1,2-diols. For example, enantiopure cis-dihydro-1,2-diol metabolites can be converted to their corresponding cis-hexahydro-1,2-diol derivatives through catalytic hydrogenation. researchgate.net

Electrophilic Substitution on the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. However, in this compound, the available positions on the ring are limited.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. byjus.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using a halogen and a Lewis acid catalyst. byjus.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. byjus.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. byjus.comwikipedia.org

The directing effects of the existing methyl and hydroxyl groups will determine the regioselectivity of these reactions. The hydroxyl groups, being powerful ortho, para-directors, will strongly influence the position of the incoming electrophile.

Stereoselective Transformations of Diol Precursors

The synthesis of chiral, non-racemic catechols is a significant area of research, as these compounds are key intermediates in the preparation of biologically active molecules and chiral ligands. While specific stereoselective transformations leading directly to precursors of this compound are not extensively documented, established principles of asymmetric synthesis can be applied to devise potential routes. ethz.chnumberanalytics.com

One plausible strategy involves the asymmetric dihydroxylation of a corresponding substituted styrene (B11656) precursor. However, the substitution pattern of this compound presents a challenge for this approach. A more viable method would be the enantioselective reduction of a prochiral ketone precursor. For instance, a suitably substituted 2-hydroxy-3,4,6-trimethylacetophenone could undergo asymmetric reduction using a chiral catalyst, such as those derived from oxazaborolidines (CBS reduction), to yield a chiral secondary alcohol with high enantiomeric excess. iupac.org Subsequent Baeyer-Villiger oxidation would then furnish the desired chiral diol.

Another approach could involve the use of chiral auxiliaries. ethz.ch An achiral precursor could be derivatized with a chiral auxiliary to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Biocatalysis represents a powerful tool for the enantioselective synthesis of catechols. researchgate.net The use of dioxygenase enzymes, for example, can achieve the cis-dihydroxylation of aromatic precursors with high enantioselectivity. A genetically engineered microorganism, such as Escherichia coli expressing toluene dioxygenase (TDO), could potentially convert 1,2,4-trimethylbenzene into a chiral cis-dihydrodiol precursor, which can then be further processed to this compound. researchgate.net

Table 1: Potential Stereoselective Strategies for Precursors of this compound

Strategy Precursor Example Key Reagent/Catalyst Product Type
Asymmetric Reduction 2-Hydroxy-3,4,6-trimethylacetophenone Chiral Oxazaborolidine (CBS) catalyst Chiral secondary alcohol
Chiral Auxiliary Achiral substituted phenol (R)- or (S)-Mandelic acid Diastereomeric ester
Biocatalysis 1,2,4-Trimethylbenzene Toluene Dioxygenase (TDO) Chiral cis-dihydrodiol

Multi-Component Reactions and Cyclization Strategies

The catechol nucleus of this compound is well-suited for participation in multi-component reactions (MCRs) and cyclization strategies to construct complex heterocyclic frameworks. nih.gov These reactions offer significant advantages in terms of efficiency and atom economy.

One notable example of a multi-component reaction involving catechols is the iron-catalyzed synthesis of benzoxazoles. nih.gov In a one-pot procedure, a catechol, an alcohol or ether, and ammonium (B1175870) acetate (B1210297) can be coupled in the presence of an Fe(III) catalyst to afford 2-substituted benzoxazoles in good yields. nih.gov Applying this to this compound would be expected to produce the corresponding trimethyl-substituted benzoxazole (B165842) derivatives.

Table 2: Iron-Catalyzed Multicomponent Synthesis of Benzoxazoles

Catechol Substrate Alcohol/Ether Catalyst System Product
3,5-Di-tert-butylbenzene-1,2-diol Benzyl alcohol Fe(III)/DDQ 2-Phenyl-5,7-di-tert-butylbenzoxazole

Furthermore, the diol functionality can be exploited in various cyclization reactions to form a range of heterocyclic systems. For instance, radical cyclization of appropriately substituted catechol derivatives can lead to the formation of fused polyheterocycles. beilstein-journals.org An o-bromophenyl-substituted pyrrolylpyridinium salt has been shown to undergo intramolecular radical cyclization to furnish a pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. beilstein-journals.org A similar strategy could be envisioned for this compound, where the diol is first converted to a suitable precursor bearing a radical precursor and a tethered aromatic ring.

Transition-metal-catalyzed cyclization reactions also provide a versatile route to complex heterocycles from catechol derivatives. Copper-catalyzed cascade cyclization of allenynes has been employed to synthesize polycyclic N-heterocycles. researchgate.netnih.gov By designing a substrate where the this compound moiety is appended to an allenyne, it is conceivable that novel, complex heterocyclic structures could be accessed through a similar catalytic cascade.

Table 3: Examples of Cyclization Strategies Applicable to Catechol Derivatives

Reaction Type Key Precursor Structure Catalyst/Reagent Resulting Heterocycle
Radical Cyclization o-Bromophenyl-substituted pyrrolylpyridinium salt (TMS)3SiH/AIBN Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline
Copper-Catalyzed Cascade Cyclization Allenyne with tethered nucleophile Copper catalyst Polycyclic N-heterocycle
Iron-Catalyzed Benzoxazole Synthesis Catechol, alcohol, ammonium acetate Fe(III)/DDQ Benzoxazole

Advanced Spectroscopic and Analytical Characterization of 3,4,6 Trimethylbenzene 1,2 Diol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules like 3,4,6-Trimethylbenzene-1,2-diol. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that can be translated into a precise three-dimensional picture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1,2,4-trimethylbenzene (B165218), distinct signals are observed for the aromatic and methyl protons. chemicalbook.com The aromatic protons appear as separate signals due to their different positions on the benzene (B151609) ring, while the methyl groups also show distinct chemical shifts. chemicalbook.com For this compound, one would expect to see a single aromatic proton, and distinct singlets for the three methyl groups and the two hydroxyl groups, with their exact chemical shifts influenced by the electronic effects of the substituents. The integration of these signals would correspond to the number of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1,2,4-trimethylbenzene, five distinct signals are observed in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in different chemical environments. docbrown.infochemicalbook.com Similarly, for this compound, one would anticipate nine distinct signals. The carbon atoms attached to the hydroxyl groups would be significantly shifted downfield. The chemical shifts of the aromatic carbons typically appear in the range of 110-140 ppm. pressbooks.pub

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. ipb.pt COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the carbon skeleton and the positions of the substituents. ipb.pt

Table 1: Predicted NMR Data for this compound This table is a representation of expected values based on related structures and general principles of NMR spectroscopy.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~6.5-7.0 s Aromatic H
¹H ~4.5-5.5 s OH (x2)
¹H ~2.1-2.4 s CH₃ (x3)
¹³C ~140-150 s C-OH (x2)
¹³C ~115-135 s Aromatic C
¹³C ~15-20 s CH₃ (x3)

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic compound like this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3030 cm⁻¹. pressbooks.pub The presence of methyl groups would give rise to C-H stretching vibrations in the 2850-2960 cm⁻¹ range. docbrown.info A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl groups. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a related compound, 2,4,6-trimethylbenzene sulphonyl chloride, both FT-IR and FT-Raman spectra have been used to identify vibrational modes. semanticscholar.org For this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic ring and the methyl groups. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound This table is a representation of expected values based on related structures and general principles of vibrational spectroscopy.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch 3200-3600 (broad) IR
Aromatic C-H Stretch ~3030 IR, Raman
Aliphatic C-H Stretch 2850-2960 IR, Raman
Aromatic C=C Stretch 1450-1600 IR, Raman
C-O Stretch 1000-1260 IR

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule. utoronto.ca Aromatic compounds exhibit characteristic absorptions in the UV region due to π → π* transitions. uu.nl For this compound, the presence of the benzene ring and the hydroxyl and methyl substituents will influence the exact position and intensity of the absorption bands. The solvent used can also affect the spectrum.

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound, elucidating its structure, and quantifying its presence in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds.

Purity Assessment: GC-MS can be used to assess the purity of a this compound sample. The gas chromatogram will show a peak for the target compound, and any impurities will appear as separate peaks. epa.gov The retention time of the peak can be used for identification, and the area of the peak can be used for quantification.

Metabolite Identification: GC-MS is also a valuable tool for identifying metabolites of compounds like this compound in biological samples. For instance, GC-MS has been used to identify and quantify 1,2,4-trimethylbenzene in serum. nih.gov The mass spectrum of the parent compound and its metabolites provides crucial information for their identification. The fragmentation pattern observed in the mass spectrum is often unique to a particular compound and can be used as a "fingerprint" for identification. mdpi.com

Advanced Ionization Techniques in Mass Spectrometry (e.g., CIMS, PTR-MS)

Advanced ionization techniques in mass spectrometry offer enhanced sensitivity and specificity for the detection of trace amounts of volatile organic compounds (VOCs).

Chemical Ionization Mass Spectrometry (CIMS): Chemical Ionization is a "soft" ionization technique that results in less fragmentation of the molecular ion compared to electron ionization. This is particularly useful for determining the molecular weight of a compound.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a highly sensitive, real-time technique for the detection of VOCs. nih.gov It uses H₃O⁺ ions to ionize target molecules through proton transfer reactions. This method is particularly well-suited for the analysis of complex gas mixtures and has been used to study the photo-oxidation products of 1,3,5-trimethylbenzene. copernicus.orgresearchgate.net PTR-MS can provide quantitative data with low detection limits, making it a powerful tool for environmental and atmospheric studies involving compounds like this compound. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Despite the utility of this technique, a search of publicly available scientific literature and crystallographic databases did not yield specific X-ray diffraction data or a determined crystal structure for this compound. While crystal structures for related substituted benzenes and diols have been reported, providing insights into the molecular packing and hydrogen-bonding networks that might be expected, no specific crystallographic parameters for the title compound are available at this time. nih.govresearchgate.netresearchgate.netscienceopen.com

Chromatographic Separation Techniques (e.g., HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the separation, identification, and quantification of individual components in a mixture. For compounds like this compound, which belongs to the catechol family, HPLC offers robust and reliable methods for analysis. nih.gov

Reversed-phase (RP) HPLC is the most common approach for analyzing phenolic and catecholic compounds. sielc.comamazonaws.com In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase for analyzing catechols consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid, trifluoroacetic acid, or phosphoric acid to ensure good peak shape and resolution. sielc.comamazonaws.com

Detection can be achieved using several methods. A Diode Array Detector (DAD) or a standard UV detector allows for quantification based on the compound's absorption of ultraviolet light. nih.gov For higher sensitivity and selectivity, especially in complex biological samples, fluorescence detection can be employed, as catechol compounds often exhibit native fluorescence. nih.govnih.gov In some cases, HPLC is coupled with mass spectrometry (HPLC-MS/MS) for definitive identification and quantification, particularly at trace levels. nih.gov

The following table summarizes typical HPLC conditions used for the analysis of catechol and related phenolic compounds, which would be applicable for developing a method for this compound.

Table 1: Representative HPLC Conditions for Analysis of Catechols and Phenols

Analyte(s) Column Mobile Phase Detection Reference
Catechol Newcrom R1 Acetonitrile (MeCN), water, and phosphoric acid Not Specified sielc.com
Catechol in Tobacco Sep-Park-C18 cartridge for SPE Methanol-0.2% (v/v) formic acid (gradient) ESI-MS/MS nih.gov
Catecholamines ZIC-cHILIC Acetonitrile-rich mobile phase Fluorescence nih.gov
Phenol, Hydroquinone (B1673460), Parabens C18 (100 mm × 2.1 mm) Methanol and 0.05 mol/L ammonium (B1175870) formate (B1220265) in water (pH=3.0) (gradient) Not Specified nih.gov
Lawsone, Salicylic acid, Catechol C18 0.06%v/v trifluoro acetic acid buffer: methanol: acetonitrile (60:30:10 v/v/v) PDA (235nm) amazonaws.com

Chemical Derivatization for Enhanced Analytical Profiling

Chemical derivatization is a technique used to convert an analyte into a product with properties that are better suited for a specific analytical method. For catechols like this compound, derivatization is frequently essential prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govuniv-lyon1.fr The primary goals are to reduce the polarity of the hydroxyl groups, thereby increasing the compound's volatility and thermal stability, which are prerequisites for GC analysis. nih.gov

The most widely used derivatization technique for compounds with active hydrogen atoms (such as those in hydroxyl groups) is silylation. nih.govmdpi.com This reaction involves replacing the acidic protons of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govresearchgate.net This conversion into silyl (B83357) ethers makes the molecule less polar, more volatile, and less likely to degrade at the high temperatures of the GC injection port.

Common silylating agents include:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent often used for phenols. univ-lyon1.frmdpi.com

MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms TBDMS derivatives, which are more stable than TMS derivatives and can provide more characteristic mass spectra. researchgate.net

The derivatization reaction is typically performed by heating the dried sample extract with the silylating agent in a suitable solvent. nih.gov The resulting derivatives are then directly analyzed by GC-MS. The mass spectra of the derivatized phenols are often characterized by prominent ions that are useful for structural elucidation and quantification. researchgate.netnih.gov Besides silylation, other techniques like acylation or alkylation (e.g., with methyl chloroformate) can also be employed to modify the hydroxyl groups for analysis. nih.gov

Table 2: Common Derivatization Reagents for Phenolic and Catecholic Compounds

Reagent Name Abbreviation Derivative Formed Purpose / Application Reference
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether Increases volatility and thermal stability for GC-MS analysis of phenols. univ-lyon1.frmdpi.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA tert-Butyldimethylsilyl (TBDMS) ether Forms stable derivatives for GC-MS analysis of phenols; yields characteristic mass spectra. researchgate.net
Methyl Chloroformate MCF Methyl carbonate ester Alkylation as an alternative or in combination with silylation for improved stability. nih.gov
O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride PFBHA Oxime derivative Reacts with carbonyl functions, not directly with phenols unless oxidized first. mdpi.com

Reaction Mechanisms and Pathways Involving 3,4,6 Trimethylbenzene 1,2 Diol

Mechanistic Investigations of Oxidation and Redox Processes

The oxidation and redox behavior of 3,4,6-trimethylbenzene-1,2-diol is fundamentally linked to its catechol structure. The presence of two adjacent hydroxyl groups on the aromatic ring makes it susceptible to oxidation, a process that underpins its antioxidant properties and its role in electron transfer.

The antioxidant action of catechols, including this compound, is primarily attributed to their ability to scavenge free radicals. This process typically occurs through a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating radical chain reactions. nih.govmdpi.com The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the second hydroxyl group.

The general mechanism can be depicted as follows:

Initial Hydrogen Donation: A free radical (R•) abstracts a hydrogen atom from one of the hydroxyl groups of the catechol, forming a semiquinone radical and a non-radical species (RH).

Radical Stabilization: The formed semiquinone radical is resonance-stabilized.

Further Reaction: The semiquinone radical can then be further oxidized to the corresponding o-quinone, or it can react with another free radical.

The antioxidant efficiency of polyphenolic compounds is largely determined by the number and position of hydroxyl groups on the aromatic ring. nih.gov For catechols, the ortho-dihydroxy structure is particularly effective at stabilizing the resulting radical. The methyl substituents on the ring of this compound can also influence its antioxidant activity through electronic and steric effects.

MechanismDescriptionKey Structural Feature
Hydrogen Atom Transfer (HAT)Donation of a hydrogen atom from a phenolic hydroxyl group to a free radical.-OH group
Single Electron Transfer followed by Proton Transfer (SET-PT)An electron is transferred to the radical, followed by the loss of a proton from the resulting radical cation.Aromatic system and -OH group

As a catechol, this compound can participate in electron transfer reactions. The hydroxyl groups provide a source of electrons, allowing the compound to act as a reducing agent. The oxidation of the diol to the corresponding quinone involves the transfer of two electrons and two protons. This redox activity is crucial in various chemical and biological systems. For instance, catechols can reduce metal ions and participate in electrochemical reactions. The redox potential of the catechol/o-quinone couple is a key parameter governing these reactions.

Mechanisms of Biotransformation and Enzymatic Degradation

The biotransformation of aromatic compounds like this compound is a critical process in environmental chemistry and pharmacology. Microorganisms have evolved specific enzymatic pathways to degrade such molecules.

The microbial catabolism of this compound is expected to proceed via pathways established for other substituted catechols. This compound is a likely intermediate in the microbial degradation of 1,2,4-trimethylbenzene (B165218). Studies on the biodegradation of trimethylbenzene isomers have shown that they can be utilized by various microorganisms under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial steps in the degradation of aromatic hydrocarbons often involve the introduction of hydroxyl groups by monooxygenase or dioxygenase enzymes, leading to the formation of catechols. Once formed, this compound would be further metabolized. The key step in the breakdown of the aromatic ring is its cleavage by dioxygenase enzymes.

Dioxygenase enzymes are crucial for the aerobic degradation of aromatic compounds. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the substrate. For catechols, ring cleavage dioxygenases are particularly important. There are two main types of ring cleavage:

Intradiol (or ortho) cleavage: The bond between the two hydroxyl-bearing carbon atoms is cleaved. This is catalyzed by enzymes like catechol 1,2-dioxygenase.

Extradiol (or meta) cleavage: The bond adjacent to the hydroxyl groups is cleaved. This is catalyzed by enzymes like catechol 2,3-dioxygenase.

The substitution pattern on the aromatic ring influences the type of cleavage. For substituted catechols like this compound, the presence and position of the methyl groups will determine the enzyme specificity and the subsequent metabolic pathway. For example, some dioxygenases show a preference for catechols with substituents adjacent to the hydroxyl groups. nih.gov The products of ring cleavage are then further metabolized through pathways such as the β-ketoadipate pathway.

The catalytic cycle of a typical iron-containing dioxygenase involves the binding of the catechol substrate and molecular oxygen to the active site, followed by the oxidative cleavage of the aromatic ring.

Cleavage TypeEnzyme ExampleCleavage SiteResulting Products
Intradiol (ortho)Catechol 1,2-dioxygenaseBetween the two hydroxyl-bearing carbonscis,cis-Muconic acid derivatives
Extradiol (meta)Catechol 2,3-dioxygenaseAdjacent to the hydroxyl groups2-Hydroxymuconic semialdehyde derivatives

Atmospheric Oxidation Mechanisms and Photochemical Degradation

The atmospheric fate of volatile and semi-volatile organic compounds is largely governed by their reactions with atmospheric oxidants and sunlight.

The atmospheric oxidation of 1,2,4-trimethylbenzene, a precursor to this compound, is primarily initiated by reaction with hydroxyl (OH) radicals. This reaction proceeds mainly through the addition of the OH radical to the aromatic ring, forming a TMB-OH adduct. This adduct can then react with molecular oxygen (O₂) in several ways. One pathway involves the formation of phenolic products, which would include this compound.

Once formed in the atmosphere, this compound would be subject to further oxidation and photochemical degradation. The primary atmospheric loss process for phenolic compounds is their reaction with OH radicals during the day and with nitrate (B79036) radicals (NO₃) at night. The reaction with OH radicals can proceed via H-atom abstraction from the phenolic -OH groups or by OH addition to the aromatic ring.

Photochemical degradation can also occur through direct photolysis if the compound absorbs light in the solar spectrum reaching the troposphere. For many phenolic compounds, photolysis in aqueous environments can lead to the formation of various transformation products, including quinones and ring-opened products. The presence of other substances in the atmosphere, such as photosensitizers, can also influence the rate and mechanism of degradation.

Reactions with Atmospheric Radicals (e.g., OH Radicals)

The dominant chemical loss process for aromatic hydrocarbons like trimethylbenzenes (TMBs) in the atmosphere is through oxidation initiated by hydroxyl (OH) radicals. copernicus.orgmdpi.com This process is also central to the degradation of their subsequent products, including this compound. The reaction mechanism for the parent compound, 1,2,4-trimethylbenzene, which is a precursor to the diol, has been studied extensively and provides a foundational understanding.

The initiation step is predominantly the addition of an OH radical to the aromatic ring, forming a TMB-OH adduct. researchgate.netnih.gov This is a highly favorable pathway. For instance, theoretical calculations for 1,2,4-TMB show that OH addition to the various carbon positions on the ring accounts for the majority of the reaction, with specific branching ratios favoring certain positions. researchgate.netnih.gov A smaller fraction of the reaction can proceed via H-atom abstraction from the methyl groups. copernicus.org

Once formed, the TMB-OH adduct is subject to further reactions. In the troposphere, these adducts can react with molecular oxygen (O2) in two main ways: an irreversible H-abstraction to form phenolic compounds (like the titular diol) or a reversible addition to form TMB-OH-O2 peroxy radicals. researchgate.netnih.gov These peroxy radicals are key intermediates that lead to a variety of more complex products. The calculated atmospheric lifetime for TMB isomers with respect to OH radical reaction is on the order of hours, indicating a rapid transformation process. rsc.org

Table 1: Key Reactions in the Atmospheric Degradation of Trimethylbenzene
Reaction StepDescriptionSignificance
OH Radical AdditionAn OH radical adds to the aromatic ring of a trimethylbenzene molecule.Dominant initial step in atmospheric oxidation. researchgate.netnih.gov
H-atom AbstractionAn OH radical abstracts a hydrogen atom from a methyl group.A minor reaction channel compared to OH addition. copernicus.org
Formation of PhenolsThe TMB-OH adduct reacts with O2, leading to the formation of trimethyl-phenols or -diols.Direct pathway to hydroxylated aromatic products. nih.gov
Peroxy Radical FormationThe TMB-OH adduct reacts with O2 to form a bicyclic peroxy radical.Key intermediate for ring-opening products and highly oxygenated molecules. researchgate.net

Formation of Oxygenated Byproducts and Aerosol Precursors

The oxidation of trimethylbenzenes leads to a diverse array of oxygenated products, which are crucial precursors for the formation of secondary organic aerosol (SOA). rsc.org SOA is a significant component of atmospheric particulate matter (PM2.5) and has impacts on air quality and climate. researchgate.net

Following the initial OH-initiated reactions, the resulting peroxy radicals can undergo further oxidation through processes like autoxidation (intramolecular H-shifts followed by O2 addition) and accretion (dimerization of peroxy radicals). copernicus.org These pathways lead to the formation of highly oxygenated molecules (HOMs) with high O:C ratios and C18 products from dimerization. copernicus.orgcopernicus.orgdoaj.org These products have significantly lower volatility than their precursors.

This reduction in volatility allows the gas-phase organic compounds to partition into the particle phase, contributing to the formation and growth of SOA. rsc.org The presence of other pollutants like nitrogen oxides (NOx) can influence these pathways, generally suppressing the formation of HOMs and enhancing the formation of organonitrates. copernicus.orgnih.gov The photooxidation of TMB isomers has been shown to produce multifunctional products containing carbonyl, acid, alcohol, and nitrate groups. nih.gov

Volatility and Diffusion Considerations in Environmental Fate

The environmental behavior of this compound and its precursors is strongly influenced by their physical properties, particularly volatility. The parent compound, 1,2,4-trimethylbenzene, is a volatile organic compound (VOC) that readily evaporates into the atmosphere. epa.gov Once in the air, it is broken down by chemical reactions, primarily with OH radicals. epa.gov

Table 2: Environmental Fate Properties
PropertyDescriptionEnvironmental Implication
VolatilityThe tendency of a substance to vaporize. TMBs are volatile, while their oxygenated products are much less so.Governs the partitioning between gas and aerosol phases, crucial for SOA formation. rsc.orgosti.gov
DiffusionThe movement of molecules from an area of higher concentration to one of lower concentration.Affects transport in the atmosphere and within particles, influencing reaction rates. osti.gov
Phase StateThe physical state of the aerosol (e.g., liquid, semi-solid, glassy).Impacts molecular transport within particles and gas-particle interactions. osti.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the context of this compound, the regioselectivity of subsequent reactions, such as further oxidation, is determined by the directing effects of the substituents on the aromatic ring.

The molecule has two hydroxyl (-OH) groups and three methyl (-CH3) groups.

Hydroxyl groups are strong activating groups and are ortho-, para-directors for electrophilic aromatic substitution.

Methyl groups are weaker activating groups and are also ortho-, para-directors.

In this compound, the positions on the ring are C1-OH, C2-OH, C3-CH3, C4-CH3, and C6-CH3. The only unsubstituted position is C5. This position is ortho to the hydroxyl group at C4 and the methyl group at C6, and it is para to the hydroxyl group at C1. The powerful directing effects of both hydroxyl groups converge to strongly activate the C5 position for electrophilic attack (e.g., by another OH radical). Therefore, further oxidation is highly likely to be regioselective, occurring preferentially at the C5 position. This is consistent with studies on simpler phenols where the sites of highest reactivity are those activated by the hydroxyl group.

Stereoselectivity, the preferential formation of one stereoisomer over another, is less documented for the specific atmospheric reactions of this compound. While the formation of bicyclic intermediates during TMB oxidation can create stereocenters, the subsequent radical-driven atmospheric reactions often lead to a complex mixture of products where high stereoselectivity is not a primary feature.

Theoretical Modeling and Computational Chemistry of 3,4,6 Trimethylbenzene 1,2 Diol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of 3,4,6-Trimethylbenzene-1,2-diol. These calculations allow for the determination of the molecule's ground state properties, as well as the exploration of its excited states and the intricate effects of electron correlation.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules like this compound due to its favorable balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is commonly employed for this class of compounds.

DFT calculations are instrumental in optimizing the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Beyond geometry, these calculations yield crucial electronic properties such as total energy, dipole moment, and the distribution of electron density. This information is vital for understanding the molecule's stability and its interactions with other chemical species. For substituted catechols, DFT has been successfully used to correlate theoretical parameters with experimental observations, such as electrochemical potentials.

Post-Hartree-Fock Methods (e.g., MP2, CASSCF) for Excited States and Electron Correlation

While DFT is a powerful tool for ground state properties, post-Hartree-Fock methods are often necessary for a more accurate description of excited states and phenomena where electron correlation plays a critical role. Methods like Møller-Plesset perturbation theory of the second order (MP2) and the Complete Active Space Self-Consistent Field (CASSCF) method provide a higher level of theory.

MP2 calculations incorporate electron correlation by adding corrections to the Hartree-Fock energy, leading to more accurate energy predictions and a better description of intermolecular interactions. For studying photochemical reactions or the electronic spectra of this compound, CASSCF would be a suitable choice. This multiconfigurational method is capable of providing a balanced description of the electronic structure of the ground and excited states, which is crucial for understanding reaction pathways that involve bond breaking and formation or electronic transitions.

Selection and Optimization of Basis Sets (e.g., 6-31G(d,p), 6-311G(d,p), LANL2DZ)

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a critical step in obtaining meaningful computational results for this compound.

Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311G(d,p) . The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms like oxygen. For systems involving heavier elements, effective core potentials (ECPs) like LANL2DZ can be employed to reduce computational cost by treating the core electrons in a simplified manner. The choice of basis set is often a compromise between desired accuracy and available computational resources, and it is crucial to validate the chosen level of theory against experimental data or higher-level computations when possible.

Analysis of Molecular Orbitals and Electronic Descriptors

The data generated from quantum chemical calculations can be further analyzed to provide a deeper understanding of the chemical reactivity and electronic characteristics of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the catechol ring and the oxygen atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO will indicate the most likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

OrbitalConceptual RolePredicted Localization
HOMO (Highest Occupied Molecular Orbital)Electron DonorCatechol ring and hydroxyl groups
LUMO (Lowest Unoccupied Molecular Orbital)Electron AcceptorAromatic ring

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red) around the oxygen atoms of the hydroxyl groups, indicating their high electron density and susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydroxyl groups, making them potential sites for interaction with nucleophiles. The aromatic ring itself will exhibit a complex potential landscape influenced by the electron-donating methyl and hydroxyl groups.

Region on MEP SurfaceColor CodeInterpretationPredicted Location on this compound
Negative Electrostatic PotentialRedElectron-rich, susceptible to electrophilic attackAround the oxygen atoms of the hydroxyl groups
Positive Electrostatic PotentialBlueElectron-poor, susceptible to nucleophilic attackAround the hydrogen atoms of the hydroxyl groups
Neutral/Intermediate PotentialGreen/YellowRegion of relatively neutral chargeCarbon backbone of the aromatic ring and methyl groups

In Silico Screening and Structure-Property Relationship Predictions

In silico screening involves the use of computational methods to predict the properties and biological activities of molecules. For this compound, these methods can be used to forecast its physicochemical properties, potential toxicity, and interactions with biological targets. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to these predictions. These models are built on the principle that the structure of a molecule dictates its activity and properties.

For a molecule like this compound, key predicted properties would include:

Lipophilicity (LogP): This parameter indicates the molecule's solubility in fats, oils, and non-polar solvents, which is crucial for predicting its absorption and distribution in biological systems.

Aqueous Solubility (LogS): This predicts how well the compound dissolves in water, affecting its environmental fate and bioavailability.

Hydrogen Bond Donors and Acceptors: The two hydroxyl groups can act as hydrogen bond donors, and the oxygen atoms can act as acceptors. These are critical for interactions with biological macromolecules.

Polar Surface Area (PSA): This is related to the molecule's ability to permeate cell membranes.

Table 2: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSignificance
Molecular Weight 152.19 g/mol Influences diffusion and transport
XLogP3 ~2.5Moderate lipophilicity
Hydrogen Bond Donors 2Potential for strong intermolecular interactions
Hydrogen Bond Acceptors 2Potential for strong intermolecular interactions
Polar Surface Area ~40 ŲMay have moderate cell permeability

Note: These values are estimations based on the compound's structure and data for similar molecules. Actual experimental values may vary.

In silico toxicology databases and prediction tools could also be employed to assess the potential for this compound to cause adverse effects, such as mutagenicity or carcinogenicity. These predictions are based on structural alerts and comparisons to molecules with known toxicological profiles.

Research on Derivatives and Analogues of 3,4,6 Trimethylbenzene 1,2 Diol

Rational Design and Synthesis of Modified Catechol Structures

The rational design and synthesis of modified catechol structures, including derivatives of 3,4,6-trimethylbenzene-1,2-diol, are pivotal for creating molecules with tailored properties. Synthetic strategies often involve multi-step processes to introduce specific functional groups or alter the substitution pattern on the benzene (B151609) ring.

For instance, the synthesis of related polyfunctional aromatic compounds, such as 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde, starts from 1,3,5-tribromobenzene. This precursor undergoes a Friedel-Crafts alkylation followed by hydrolysis to form an intermediate aldehyde. dtic.mil This foundational molecule can then be further modified. Such synthetic routes highlight the methodical approach required to build complex aromatic structures from simpler starting materials. dtic.mil

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or chemical reactivity. By systematically altering parts of a molecule, such as the substituents on the benzene ring of a catechol derivative, researchers can identify key features responsible for its function.

In the context of biologically active molecules, SAR studies have been instrumental. For example, in the development of inhibitors for enzymes like cathepsin X, modifications to a lead compound, which includes a benzodioxine moiety (structurally related to catechol), revealed the importance of specific structural components. nih.gov It was found that the central ketomethylenethio linker was essential for inhibitory activity, while changes to other parts of the molecule had less impact. nih.gov

Similarly, in the design of anti-cancer agents inspired by OXi8006, a compound containing a substituted catechol-like ring, SAR studies showed that modifications to the 3-aroyl moiety significantly affected cytotoxicity and tubulin assembly inhibition. nih.gov Replacing the trimethoxy motif with other functionalities generally led to a decrease in activity, highlighting the specific structural requirements for the desired biological effect. nih.gov These studies provide a clear rationale for the design of more potent and selective compounds.

Advanced Materials and Polymer Science Applications

Catechol derivatives, including those structurally similar to this compound, serve as important building blocks in the field of advanced materials and polymer science. Their unique chemical properties allow for the creation of high-performance polymers with tailored characteristics.

Role as Monomers or Building Blocks in Polymer Synthesis (e.g., Polyimides)

Aromatic diols and their derivatives are key monomers in the synthesis of various polymers, most notably polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net However, conventional aromatic polyimides can suffer from poor solubility and processability due to their rigid structures. researchgate.net

To address these limitations, researchers have incorporated modified monomers, such as those with bulky substituents, into the polymer backbone. researchgate.net The introduction of bulky groups can disrupt the close packing of polymer chains, leading to improved solubility and processability without significantly compromising thermal stability. researchgate.netresearchgate.net For example, polyimides synthesized from diamines containing bulky t-butyl groups have shown enhanced solubility in common organic solvents. researchgate.net

The table below summarizes the properties of some polyimides synthesized from various monomers.

Polymer NameMonomersInherent Viscosity (dL/g)5% Weight Loss Temperature (°C)Solubility
tBu-TPM Polyimides2,2′-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride, triphenylmethane (B1682552) diamines with t-butyl groups0.45–0.80> 500Readily soluble in polar aprotic solvents
FLPI-1, -2, -39,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride, various aromatic diaminesNot specifiedNot specifiedGood solubility in NMP, DMAc, DMSO

Data sourced from multiple studies on polyimide synthesis. researchgate.netmdpi.com

Development of Functionalized Polymer Architectures

The use of functionalized monomers allows for the development of polymer architectures with specific properties and applications. For instance, the incorporation of fluorine atoms into the polymer backbone can reduce the dielectric constant, which is a critical property for materials used in microelectronics. mdpi.com Similarly, the inclusion of flexible linkages can enhance the processability of the resulting polymers. researchgate.net

Researchers have also explored the synthesis of fully aliphatic polyimides, which exhibit high transparency and low dielectric constants, making them suitable for optoelectronic applications. The copolymerization of rigid and flexible monomers is a common strategy to tailor the thermal and mechanical properties of polyimides to meet specific requirements.

The development of novel monomers, such as those for two-dimensional polymers, further expands the possibilities for creating new materials. dtic.mil For example, a hexa-functional monomer with alternating aldehyde and amine functionalities has been synthesized for the potential creation of "graphimine," a 2D polymer. dtic.mil

Bio-Inspired Analogues and Their Chemical Biology

The design and synthesis of bio-inspired analogues of natural compounds is a significant area of research in chemical biology. By mimicking the structures of naturally occurring molecules with interesting biological activities, scientists can develop new therapeutic agents and tools for studying biological processes.

For example, the design of indole-based anti-cancer agents was inspired by the vascular disrupting agent OXi8006, which features a substituted catechol-like moiety. nih.gov By synthesizing a series of analogues with diverse functionalities, researchers were able to probe the structure-activity relationships and identify compounds with potent tubulin assembly inhibition. nih.gov

Similarly, the synthesis of triazole-benzodioxine inhibitors of cathepsin X was based on a lead compound identified through screening. nih.gov The subsequent exploration of chemical variations provided insights into the structural requirements for potent and selective inhibition of this enzyme, which is implicated in cancer and neurodegenerative diseases. nih.gov

Another area of interest is the synthesis of molecules with dual biological activities. For instance, novel aromatic hybrids incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs have been designed to exhibit cytotoxic activity against cancer cells through the inhibition of histone demethylase LSD1. nih.gov

Mechanistic Biological Research and Biotechnological Prospects

Enzymatic Biotransformation and Metabolic Studies

The biotransformation of aromatic compounds is a widely studied field, crucial for understanding both the environmental fate of pollutants and the potential for creating valuable chemicals through biocatalysis. The metabolic pathway of 1,2,4-trimethylbenzene (B165218) (pseudocumene), a likely metabolic precursor to 3,4,6-trimethylbenzene-1,2-diol, has been investigated in mammals. nih.govnih.govtandfonline.com These studies indicate that metabolism primarily proceeds through the oxidation of the methyl groups to form dimethylbenzoic and dimethylhippuric acids, as well as various trimethylphenols. nih.govtandfonline.com However, the formation and subsequent enzymatic processing of this compound as an intermediate have not been specifically documented.

Substrate Specificity and Catalytic Efficiency of Relevant Enzymes

No studies reporting the substrate specificity or catalytic efficiency of any enzyme with this compound were identified in the available literature.

Research on catechol dioxygenases, key enzymes responsible for the cleavage of the aromatic ring of catechols, has established their activity on substrates like catechol, 3-methylcatechol, and 4-methylcatechol. frontiersin.orgnih.govnih.gov The efficiency and even the mechanism of these enzymes can be sensitive to the type and position of substituents on the catechol ring. For example, some catechol 2,3-dioxygenases are susceptible to suicide inhibition by 3-methylcatechol. nih.gov The presence of three methyl groups on the aromatic ring of this compound would present significant steric hindrance, and its suitability as a substrate for known catechol dioxygenases has not been determined. Data on the kinetic parameters (K_m and k_cat) for this specific compound are consequently absent.

Design of Enzyme Probes and Affinity Ligands

No literature was found describing the design or use of enzyme probes or affinity ligands specifically targeting enzymes that bind to or transform this compound. The development of such tools is contingent on the prior identification and characterization of enzymes that exhibit activity towards this substrate.

In Vitro Mechanistic Investigations of Bioactivity

While catechols as a class are known for their biological activities, specific data for this compound are lacking.

Cellular and Subcellular Mechanisms of Antimicrobial Action (e.g., Anti-MRSA Activity)

There are no published studies on the antimicrobial activity or the cellular and subcellular mechanisms of action for this compound.

Research on other alkylated catechols has shown that antimicrobial activity can be present and is influenced by the nature of the alkyl substituent. nih.gov For instance, studies on mono-substituted alkyl catechols indicated that antibacterial activity increased with the length of the alkyl chain. nih.gov Furthermore, the modification of catechols, such as through halogenation, has been shown to produce potent antimicrobial properties against multidrug-resistant bacteria, including MRSA, by potentially inhibiting key bacterial enzymes like those in fatty acid synthesis. nih.govcncb.ac.cn However, without direct experimental evidence, it is not possible to state whether this compound possesses any antimicrobial properties.

Molecular Basis of Antioxidant Effects (e.g., Free Radical Scavenging at Cellular Level)

Specific studies on the molecular basis of antioxidant effects or the free radical scavenging potential of this compound at a cellular level have not been reported.

Elucidation of Anti-inflammatory Modulatory Pathways

The catechol moiety is a well-established pharmacophore associated with potent anti-inflammatory effects. It is anticipated that this compound, by virtue of its 1,2-dihydroxybenzene structure, engages with key inflammatory signaling cascades. Research on other catechol derivatives has demonstrated that these compounds can exert anti-inflammatory actions through multiple pathways. nih.gov

One of the primary mechanisms involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is translocated to the nucleus, where it upregulates the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. nih.govnih.gov Studies on catechol and its methylated derivatives show a significant decrease in LPS-induced production of nitric oxide (NO) and TNF-α in microglial cells. nih.gov This inhibition is often linked to the prevention of IκB degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) pathway is another critical target for anti-inflammatory catechols. nih.gov The phosphorylation of p38 MAPK, for instance, is a key step in the inflammatory response, and its inhibition by catechol derivatives has been observed in BV-2 microglia cells. nih.gov By interfering with these signaling pathways, this compound could potentially attenuate the production of inflammatory mediators. For example, the monoterpenoid phenol, thymol, has been shown to suppress the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway. mdpi.com

The antioxidant properties of catechols also contribute significantly to their anti-inflammatory effects. nih.gov The ability to scavenge free radicals and reduce oxidative stress is crucial, as reactive oxygen species (ROS) can act as secondary messengers in inflammatory pathways. mdpi.com The substitution pattern on the catechol ring, such as the three methyl groups in this compound, would influence its antioxidant capacity and, consequently, its anti-inflammatory potency.

Table 1: Hypothesized Anti-inflammatory Mechanisms of this compound Based on Catechol Studies

Pathway/TargetPostulated Effect of this compoundReference
NF-κB SignalingInhibition of p65 nuclear translocation, suppression of pro-inflammatory gene expression. nih.gov
MAPK SignalingInhibition of p38 MAPK phosphorylation. nih.gov
Pro-inflammatory MediatorsDecreased production of Nitric Oxide (NO), TNF-α, and Interleukins (e.g., IL-6). nih.govnih.gov
Oxidative StressScavenging of reactive oxygen species (ROS). nih.govmdpi.com

Inhibition Kinetics and Target Binding Studies

The biological effects of this compound are intrinsically linked to its ability to bind to and modulate the activity of specific protein targets, particularly enzymes. The study of inhibition kinetics provides a quantitative measure of this interaction. Phenolic compounds are known to inhibit a variety of enzymes, including α-amylase, trypsin, and lysozyme, through covalent attachment to reactive nucleophilic sites on the enzyme, such as free amino and thiol groups. nih.gov

For catechols, a prominent target is Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Structure-activity relationship studies on COMT inhibitors have shown that the binding affinity is highly dependent on the electronic nature and size of the substituents on the catechol ring. nih.gov The electron-withdrawing nature of substituents generally enhances inhibition activity. nih.gov The three methyl groups on this compound, being electron-donating, would have a specific, predictable influence on its binding affinity to enzymes like COMT compared to unsubstituted catechol.

Inhibition can be of several types, including competitive, noncompetitive, and uncompetitive, each characterized by its effect on the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). khanacademy.orglibretexts.org

Competitive inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ. libretexts.orgnih.gov

Noncompetitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases Vₘₐₓ but does not change Kₘ. khanacademy.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ. khanacademy.org

Determining the type of inhibition and the inhibition constant (Kᵢ) for this compound would require specific enzymatic assays. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful label-free methods to directly measure drug-target binding, providing data on the dissociation constant (Kₑ), binding kinetics (kₒₙ and kₒբբ), and thermodynamics of the interaction. youtube.com

Table 2: Types of Enzyme Inhibition and Their Kinetic Signatures

Inhibition TypeBinds toEffect on VₘₐₓEffect on Kₘ
CompetitiveEnzyme Active SiteUnchangedIncreases
NoncompetitiveEnzyme (Allosteric Site)DecreasesUnchanged
UncompetitiveEnzyme-Substrate ComplexDecreasesDecreases

Methodological Advancements in In Vitro Systems for Volatile and Reactive Compounds

Studying volatile and reactive compounds like this compound in vitro presents significant methodological challenges. nih.gov Its volatility can lead to loss of the compound from the culture medium, resulting in an underestimation of its biological effects. nih.gov Furthermore, catechols are prone to auto-oxidation, which not only decreases the concentration of the parent compound but can also generate reactive quinone species and other degradation products that may have their own biological activities, confounding the results. nih.gov

Cross-contamination is another major concern in high-throughput in vitro screening using multiwell plates. Volatile compounds can diffuse from a well containing a high concentration to adjacent wells, leading to false positives or inaccurate dose-response curves. nih.gov

Modern analytical techniques are crucial for handling these challenges. Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of volatile organic compounds (VOCs). thermofisher.comintertek.com Techniques like purge-and-trap or headspace sampling can be used to extract and concentrate volatile analytes before GC-MS analysis. thermofisher.com

Strategies to Mitigate Degradation, Auto-oxidation, and Cross-Contamination

To obtain reliable and reproducible data from in vitro studies of volatile and reactive compounds, specific strategies must be implemented.

Mitigating Volatility and Cross-Contamination:

Sealing of Culture Plates: Using gas-permeable or non-permeable plastic seals on multiwell plates can significantly reduce the diffusion of volatile molecules to adjacent wells and prevent evaporation into the incubator environment. nih.gov Gas non-permeable seals have been shown to be particularly effective in minimizing both diffusion and oxidation without negatively impacting cell viability. nih.gov

Specialized Ventilation: Laboratories working with high concentrations of VOCs should be equipped with specialized ventilation systems and high-powered filtration to prevent exposure of personnel and cross-contamination between experiments. onepointesolutions.com

Careful Laboratory Practice: When working with highly volatile compounds, it is advisable to avoid high vacuum lines for solvent removal and to use a condenser for reactions at elevated temperatures. rochester.edu Purging inert gas lines after handling a volatile compound can prevent contamination of other experiments. rochester.edu

Mitigating Degradation and Auto-oxidation:

Control of Atmosphere: As oxidation is a key degradation pathway, controlling the oxygen level in the incubator can be beneficial. Using non-permeable seals can help maintain a low-oxygen environment within the wells. nih.gov

Inclusion of Antioxidants: In some experimental setups, the addition of a stable, non-interfering antioxidant to the medium could help prevent the auto-oxidation of the test compound, although this requires careful validation.

pH Control: The stability of phenolic compounds can be pH-dependent. mdpi.com Maintaining a stable and appropriate pH in the culture medium is essential.

Fresh Preparation: Solutions of reactive compounds should be prepared fresh before each experiment to minimize the effects of degradation over time.

By implementing these advanced methodological strategies, researchers can enhance the accuracy and reliability of in vitro studies on challenging compounds like this compound, paving the way for a clearer understanding of their biological potential.

Future Research Directions and Emerging Areas

Integrated Computational and Experimental Approaches for Compound Discovery

The discovery of new compounds and the elucidation of their properties are increasingly driven by a synergy between computational modeling and experimental validation. In the context of substituted aromatic diols like 3,4,6-Trimethylbenzene-1,2-diol, computational methods can predict key physicochemical properties, spectroscopic signatures, and potential synthetic pathways. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into molecular structure, stability, and reactivity before a compound is ever synthesized in a lab. This in-silico screening allows researchers to prioritize synthetic targets with desired functionalities, thereby accelerating the discovery process and reducing experimental costs. The subsequent experimental synthesis and characterization then serve to validate and refine the computational models, creating a powerful feedback loop that enhances the predictive accuracy for future compound discovery.

Advanced Spectroscopic Techniques for Real-time Mechanistic Monitoring

Understanding the reaction mechanisms that lead to the formation of a target compound is crucial for optimizing its synthesis. Advanced spectroscopic techniques are now enabling chemists to monitor these processes in real-time. For the potential synthesis of this compound, techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could provide invaluable data on the formation and consumption of intermediates, catalyst behavior, and reaction kinetics. This detailed mechanistic understanding allows for the precise control of reaction conditions to maximize yield and purity. Furthermore, time-resolved spectroscopic methods can capture fleeting intermediates, offering a deeper insight into the fundamental steps of chemical transformations.

Green Chemistry Strategies for Sustainable Synthesis and Degradation

The principles of green chemistry are increasingly integral to modern chemical research, focusing on the development of environmentally benign synthetic routes and the degradation of chemical products. For a hypothetical synthesis of this compound, green chemistry strategies would advocate for the use of renewable starting materials, non-toxic reagents, and energy-efficient reaction conditions. researchgate.net Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are a cornerstone of this approach. researchgate.net For instance, the use of bismuth(III) compounds as catalysts in organic synthesis is gaining popularity due to their low toxicity and stability. researchgate.net Additionally, research into the biodegradation pathways of such aromatic compounds is crucial for assessing their environmental impact. This involves identifying microorganisms or enzyme systems capable of breaking down the molecule into harmless products, thus ensuring its environmental sustainability.

Applications in Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of traditional organic chemistry to create efficient and highly specific reaction pathways. Enzymes, with their remarkable stereo- and regioselectivity, can be employed to perform challenging chemical transformations on molecules like substituted catechols. In the context of this compound, enzymes could potentially be used for its stereoselective synthesis or for its further transformation into more complex, high-value molecules. This approach offers the advantages of mild reaction conditions, high yields, and reduced by-product formation, aligning with the goals of green chemistry. The discovery and engineering of novel enzymes with tailored substrate specificities will continue to expand the scope of chemoenzymatic synthesis.

Predictive Modeling for Structure-Function Relationships and De Novo Design

Predictive modeling, powered by machine learning and artificial intelligence, is revolutionizing the way chemists approach the design of new molecules with specific functions. By analyzing large datasets of known compounds and their properties, algorithms can learn to predict the biological activity, material properties, or other functional attributes of a novel molecule based on its structure. For a compound like this compound, predictive models could forecast its potential as an antioxidant, a polymer building block, or a ligand for a specific biological target. Furthermore, these models can be used for de novo design, where the algorithm generates entirely new molecular structures that are optimized for a desired function. This data-driven approach holds the promise of dramatically accelerating the discovery of new materials and therapeutics.

Q & A

Basic Research Questions

Q. How is 3,4,6-Trimethylbenzene-1,2-diol structurally characterized in natural product studies?

  • Methodological Answer: Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For example, in fungal metabolite studies, this compound was isolated via silica gel chromatography, preparative HPLC, and confirmed by spectral data comparison with literature . Thin-layer chromatography (TLC) is used for preliminary purity assessment.

Q. What experimental approaches are used to isolate this compound from microbial sources?

  • Methodological Answer: Microbial fermentation (e.g., Penicillium citrinum) followed by extraction with organic solvents (ethyl acetate, methanol) and sequential purification using medium-pressure liquid chromatography (MPLC) and reversed-phase HPLC. Structural validation involves coupling spectroscopic data with biosynthetic pathway analysis .

Q. How can researchers assess the purity and stability of this compound during storage?

  • Methodological Answer: Purity is quantified via HPLC with UV/Vis or diode-array detection, calibrated against certified standards. Stability studies should monitor diol degradation under varying pH and temperature conditions, as 1,2-diols are prone to cyclic phosphate formation in acidic environments . Lyophilization or storage in inert atmospheres is recommended for long-term preservation.

Advanced Research Questions

Q. What enzymatic pathways degrade this compound in microbial systems?

  • Methodological Answer: Analogous to chlorobenzene degradation in Pseudomonas spp., dioxygenases (e.g., chlorobenzene dioxygenase) initiate aromatic ring oxidation, forming dihydrodiol intermediates. NAD⁺-dependent dehydrogenases rearomatize these intermediates to chlorocatechols, which undergo ortho-cleavage via catechol 1,2-dioxygenases . Enzyme activity assays (e.g., spectrophotometric monitoring of chloride release) and metabolite profiling (GC-MS) are critical for pathway validation.

Q. How can researchers evaluate the metabolic stability of the 1,2-diol moiety in biochemical systems?

  • Methodological Answer: Radiolabeled isotopic tracing (e.g., ¹⁴C or ³H at methyl or hydroxyl groups) identifies metabolic soft spots. In vitro assays with liver microsomes or purified enzymes (e.g., dehydrogenases) quantify degradation rates. Computational modeling (MD simulations) predicts susceptibility to enzymatic oxidation .

Q. What experimental strategies resolve contradictions in proposed degradation pathways?

  • Methodological Answer: Genetic knockout models (e.g., CRISPR-Cas9) or enzyme-specific inhibitors (e.g., catechol dioxygenase inhibitors) clarify rate-limiting steps. Comparative studies using deuterated analogs (e.g., ³,⁴,⁶-trimethyl-d₃ derivatives) track isotopic enrichment in metabolites via LC-MS .

Q. How does the 1,2-diol structure influence reactivity in synthetic applications?

  • Methodological Answer: The vicinal diol group enables regioselective rearrangements (e.g., BF₃·Et₂O-mediated pinacol rearrangement) and periodic acid cleavage to study alkene precursors. Kinetic studies under controlled BF₃ loading optimize rearrangement efficiency .

Data Contradictions and Resolution

  • Example Contradiction: Discrepancies in reported degradation intermediates (e.g., lactonization vs. hydrolysis products).
  • Resolution: Use time-resolved metabolomics (LC-HRMS) to capture transient intermediates. Isotope ratio monitoring (e.g., ¹⁸O labeling) distinguishes enzymatic vs. spontaneous reactions .

Experimental Design Considerations

  • Isotopic Labeling: Deuterated or ¹³C-labeled analogs (e.g., this compound-d₆) track metabolic fate in environmental or biochemical studies .
  • Enzyme Kinetics: Michaelis-Menten parameters (Km, Vmax) for dioxygenases and dehydrogenases are determined via stopped-flow spectroscopy or fluorometric assays .
  • Structural Dynamics: Molecular docking simulations (e.g., AutoDock Vina) predict diol-enzyme interactions, validated by X-ray crystallography of enzyme-cofactor complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.